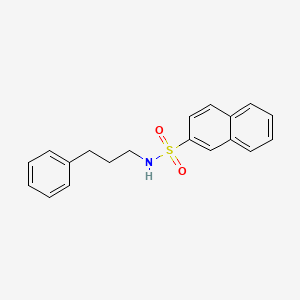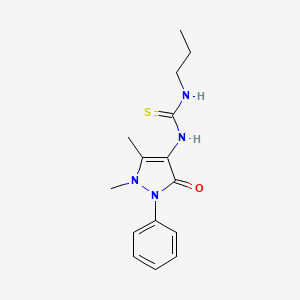
N-(3-phenylpropyl)-2-naphthalenesulfonamide
Overview
Description
N-(3-phenylpropyl)-2-naphthalenesulfonamide, also known as NPS, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. NPS belongs to the class of sulfonamide compounds and has a molecular weight of 335.45 g/mol.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-2-naphthalenesulfonamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, N-(3-phenylpropyl)-2-naphthalenesulfonamide has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and urokinase plasminogen activator, which are involved in cancer cell invasion and metastasis. N-(3-phenylpropyl)-2-naphthalenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. In neurodegenerative disease research, N-(3-phenylpropyl)-2-naphthalenesulfonamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway. Inflammation research has shown that N-(3-phenylpropyl)-2-naphthalenesulfonamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
N-(3-phenylpropyl)-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-(3-phenylpropyl)-2-naphthalenesulfonamide has been shown to inhibit tumor growth and metastasis in animal models. In neurodegenerative disease research, N-(3-phenylpropyl)-2-naphthalenesulfonamide has been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models. Inflammation research has shown that N-(3-phenylpropyl)-2-naphthalenesulfonamide can reduce inflammation and improve tissue damage in animal models.
Advantages and Limitations for Lab Experiments
N-(3-phenylpropyl)-2-naphthalenesulfonamide has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. However, N-(3-phenylpropyl)-2-naphthalenesulfonamide has some limitations such as its poor solubility in water and its limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods.
Future Directions
There are several future directions for research on N-(3-phenylpropyl)-2-naphthalenesulfonamide. In cancer research, further studies are needed to investigate the potential of N-(3-phenylpropyl)-2-naphthalenesulfonamide as a therapeutic agent for various types of cancer. In neurodegenerative disease research, further studies are needed to investigate the potential of N-(3-phenylpropyl)-2-naphthalenesulfonamide as a neuroprotective agent for various neurodegenerative diseases. In inflammation research, further studies are needed to investigate the potential of N-(3-phenylpropyl)-2-naphthalenesulfonamide as an anti-inflammatory agent for various inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(3-phenylpropyl)-2-naphthalenesulfonamide to optimize its therapeutic potential.
Conclusion
N-(3-phenylpropyl)-2-naphthalenesulfonamide, or N-(3-phenylpropyl)-2-naphthalenesulfonamide, is a promising chemical compound that has potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. N-(3-phenylpropyl)-2-naphthalenesulfonamide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to investigate the potential of N-(3-phenylpropyl)-2-naphthalenesulfonamide as a therapeutic agent and to optimize its pharmacokinetics and pharmacodynamics.
Scientific Research Applications
N-(3-phenylpropyl)-2-naphthalenesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(3-phenylpropyl)-2-naphthalenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, N-(3-phenylpropyl)-2-naphthalenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation research has shown that N-(3-phenylpropyl)-2-naphthalenesulfonamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
properties
IUPAC Name |
N-(3-phenylpropyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-23(22,20-14-6-9-16-7-2-1-3-8-16)19-13-12-17-10-4-5-11-18(17)15-19/h1-5,7-8,10-13,15,20H,6,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPVKDDMTVTZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)naphthalene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4795033.png)
![2-[(3-methyl-2-thienyl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4795037.png)
![3-[4-allyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4795038.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4795044.png)
![N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4795050.png)
![2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795058.png)
![2-(4-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4795065.png)
![ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate](/img/structure/B4795075.png)
![5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4795096.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4795104.png)
![ethyl [(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4795109.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4795116.png)
![9-(1,1-dimethylpropyl)-2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4795119.png)